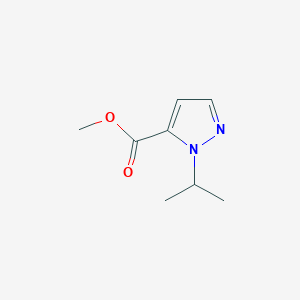

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure analysis for “this compound” was not found in the search results.Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C5H6N2O2, an average mass of 126.113 Da, and a monoisotopic mass of 126.042931 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 117.8±19.8 °C .Applications De Recherche Scientifique

Structural, Spectral, and Theoretical Investigations

One study focused on the structural, spectral, and theoretical analysis of pyrazole derivatives. This research combined experimental and theoretical studies to characterize pyrazole-4-carboxylic acid derivatives, using methods like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. The study aimed to understand the electronic transitions within the molecules, contributing to the field of organic chemistry and materials science (Viveka et al., 2016).

Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

Another significant application is in the development of inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme for the parasite's survival. The research identified tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates as potent inhibitors, highlighting the potential of pyrazole derivatives in antimalarial drug development (Strašek et al., 2019).

Synthesis and Medicinal Applications

Research has also been conducted on the synthesis of novel pyrazoles for various biological applications, including antioxidant, anti-breast cancer, and anti-inflammatory properties. This study not only synthesized new compounds but also validated their efficacy through in silico, in vitro, and cytotoxicity evaluations, demonstrating the therapeutic potential of pyrazole derivatives (Thangarasu et al., 2019).

Coordination Complexes and Material Science

Pyrazole derivatives have also been utilized in the synthesis of coordination complexes, contributing to material science. Research in this area synthesized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, showcasing the structural diversity and potential applications in catalysis and material design (Radi et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-7(4-5-9-10)8(11)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCINBVEPOVJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-benzylpiperidine-1-carbonyl)-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2612319.png)

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)

![3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2612326.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2612337.png)